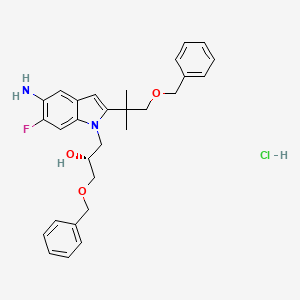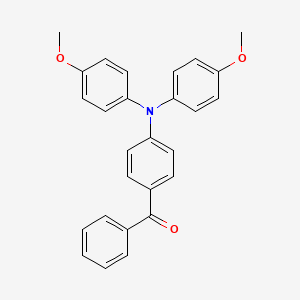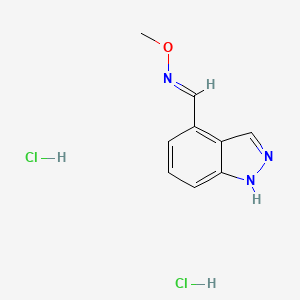
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its indazole core, which is a bicyclic structure containing a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride typically involves the formation of the indazole core followed by the introduction of the methoxymethanimine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole ring. Subsequent reactions introduce the methoxymethanimine group, often through the use of methoxyamine and suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
化学反応の分析
Types of Reactions
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.
科学的研究の応用
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid
- N-hydroxypropenamides bearing indazole moieties
Uniqueness
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its indazole core and methoxymethanimine group differentiate it from other similar compounds, making it a valuable compound for various research applications.
特性
分子式 |
C9H11Cl2N3O |
|---|---|
分子量 |
248.11 g/mol |
IUPAC名 |
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride |
InChI |
InChI=1S/C9H9N3O.2ClH/c1-13-11-5-7-3-2-4-9-8(7)6-10-12-9;;/h2-6H,1H3,(H,10,12);2*1H/b11-5+;; |
InChIキー |
JEGSJXTZUWMDRC-JYENVBOSSA-N |
異性体SMILES |
CO/N=C/C1=C2C=NNC2=CC=C1.Cl.Cl |
正規SMILES |
CON=CC1=C2C=NNC2=CC=C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


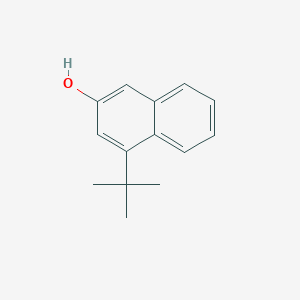
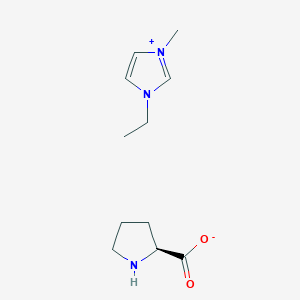
![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)
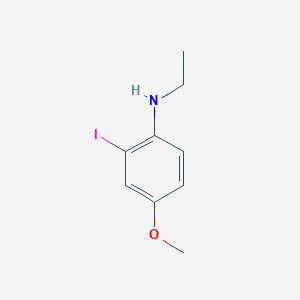
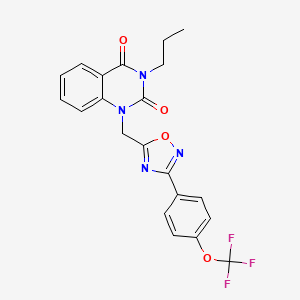

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14117486.png)

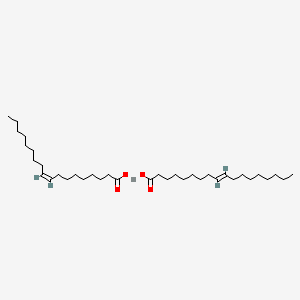
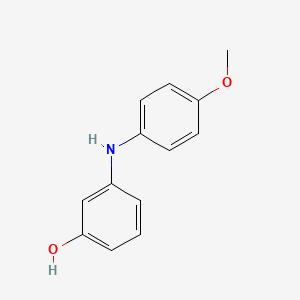
![(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)
